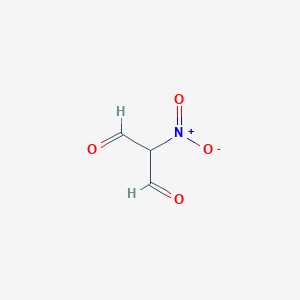

Nitromalonaldehyde

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 191937. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-nitropropanedial | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3NO4/c5-1-3(2-6)4(7)8/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQDQLOXQQUFECI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)C(C=O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80310492 | |

| Record name | 2-nitropropanedial | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80310492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34461-00-2, 609-32-5 | |

| Record name | NSC191937 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=191937 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 609-32-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227850 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-nitropropanedial | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80310492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nitromalonaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Reaction Mechanism of Nitromalonaldehyde with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

Nitromalonaldehyde, a unique trifunctional molecule, presents a fascinating case study in organic reactivity, poised at the intersection of dicarbonyl chemistry and nitroalkane activation. Though inherently unstable, its synthetic equivalents, primarily its sodium salt, serve as versatile synthons for constructing complex molecular architectures, particularly nitrogen- and sulfur-containing heterocycles. This guide provides a comprehensive exploration of the core reaction mechanisms governing the interaction of this compound with nucleophiles. We will delve into the nuanced interplay between nucleophilic addition to the carbonyl centers and Michael-type conjugate addition, dictated by the electronic influence of the nitro group. This document aims to furnish researchers, scientists, and drug development professionals with a robust understanding of the causality behind experimental choices, self-validating protocols for mechanistic investigation, and a well-referenced foundation for future synthetic endeavors.

Introduction: The Dichotomous Reactivity of this compound

This compound is characterized by two aldehyde functionalities and a nitro group attached to the central carbon atom. This arrangement bestows upon the molecule a dual reactivity profile. The aldehyde groups are classical electrophilic centers, susceptible to nucleophilic attack. Concurrently, the potent electron-withdrawing nature of the nitro group renders the α,β-unsaturated system an excellent Michael acceptor.

The preferred reaction pathway is contingent upon several factors, including the nature of the nucleophile, the reaction conditions (e.g., pH, solvent), and steric effects. Understanding this delicate balance is paramount for controlling the selectivity of reactions and achieving desired synthetic outcomes. Due to the inherent instability of free this compound, this guide will primarily discuss reactions involving its more stable sodium salt, which is commercially available and readily synthesized.[1]

Core Reaction Mechanisms

Nucleophilic Addition to the Carbonyl Groups

In the presence of nucleophiles, the carbonyl carbons of this compound act as electrophilic sites. This pathway is typical for aldehyde chemistry and can be either base- or acid-catalyzed.

Primary amines react with the aldehyde groups of this compound to form imines, also known as Schiff bases. The reaction proceeds through a carbinolamine intermediate, followed by dehydration.

-

Step 1: Nucleophilic Attack. The lone pair of the primary amine nitrogen attacks one of the carbonyl carbons, leading to the formation of a zwitterionic tetrahedral intermediate.

-

Step 2: Proton Transfer. A proton is transferred from the nitrogen to the oxygen atom, yielding a neutral carbinolamine.[2]

-

Step 3: Protonation of the Hydroxyl Group. Under acidic conditions, the hydroxyl group is protonated to form a good leaving group (water).

-

Step 4: Dehydration. The lone pair on the nitrogen facilitates the elimination of a water molecule, forming a protonated imine (iminium ion).

-

Step 5: Deprotonation. A base removes the proton from the nitrogen, yielding the final imine product and regenerating the catalyst.

Given that this compound has two aldehyde groups, this reaction can proceed at one or both carbonyls, potentially leading to mono- or di-imine products, or subsequent cyclization with bifunctional nucleophiles.

Caption: Mechanism of Imine Formation with a Primary Amine.

Thiols react with the aldehyde groups of this compound in a manner analogous to alcohols, forming thioacetals. This reaction is typically acid-catalyzed.

-

Step 1: Protonation of the Carbonyl Oxygen. An acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.

-

Step 2: Nucleophilic Attack by the Thiol. The sulfur atom of the thiol attacks the activated carbonyl carbon.

-

Step 3: Deprotonation. The resulting intermediate is deprotonated to yield a hemithioacetal.

-

Step 4 & 5: Formation of Thioacetal. The hydroxyl group of the hemithioacetal is protonated and eliminated as water, forming a sulfonium ion, which is then attacked by a second thiol molecule to give the final thioacetal.[3][4]

With dithiols, such as 1,2-ethanedithiol or 1,3-propanedithiol, cyclic dithioacetals are formed.[5]

Caption: Mechanism of Thioacetal Formation with a Thiol.

Michael (Conjugate) Addition

The nitro group in this compound strongly activates the molecule for Michael addition. Nucleophiles can attack the β-carbon relative to the nitro group, leading to a 1,4-addition across the conjugated system.

This pathway is particularly relevant for soft nucleophiles, such as thiols and secondary amines, under basic conditions. The reaction proceeds via the formation of a resonance-stabilized enolate intermediate.

Caption: Generalized Michael Addition to this compound.

Competition Between Pathways and pH Dependence

The reaction outcome is often pH-dependent. Under acidic conditions, nucleophilic attack on the protonated carbonyls is generally favored. Conversely, basic conditions promote the formation of more potent nucleophiles (e.g., thiolates) and can facilitate Michael addition. The pH can also influence the stability of intermediates and the overall reaction rate.[6][7] For instance, the reaction of thiols with S-nitrosothiols, a related system, shows a distinct bell-shaped pH-rate profile, indicating the involvement of both protonated and deprotonated species in the rate-determining step.[8]

Experimental Protocols for Mechanistic Studies

To elucidate the operative reaction mechanism, a combination of kinetic analysis and spectroscopic characterization is essential.

Kinetic Analysis using UV-Vis Spectroscopy

UV-Vis spectroscopy is a powerful tool for monitoring the kinetics of reactions involving chromophoric species like this compound and its derivatives.

Objective: To determine the rate law and rate constants for the reaction of sodium this compound with a nucleophile (e.g., n-butylamine).

Materials:

-

Sodium this compound monohydrate

-

n-Butylamine

-

Buffer solutions (e.g., phosphate or borate) at various pH values

-

UV-Vis spectrophotometer with a thermostatted cuvette holder

-

Quartz cuvettes

Procedure:

-

Preparation of Stock Solutions: Prepare stock solutions of sodium this compound and n-butylamine in the desired buffer.

-

Wavelength Scan: Record the UV-Vis spectrum of the starting materials and the expected product to identify a suitable wavelength for monitoring the reaction, ideally where there is a significant change in absorbance.

-

Kinetic Run: a. Equilibrate the buffer solution in the cuvette to the desired temperature in the spectrophotometer. b. Add a known concentration of sodium this compound. c. Initiate the reaction by adding a known concentration of n-butylamine (typically in pseudo-first-order conditions, with the amine in large excess). d. Immediately start recording the absorbance at the chosen wavelength over time.

-

Data Analysis: Plot the absorbance data versus time. The shape of the curve will indicate the order of the reaction with respect to this compound. By varying the concentration of n-butylamine, the overall rate law and the second-order rate constant can be determined.[9][10]

| Parameter | Description | Typical Value/Range |

| λmax (this compound) | Wavelength of maximum absorbance | pH-dependent |

| Concentration of Nucleophile | For pseudo-first-order kinetics | 10-100 fold excess |

| Temperature | To study thermodynamic parameters | 25-50 °C |

| pH Range | To study the effect of protonation | 4-10 |

Structural Elucidation using NMR Spectroscopy

NMR spectroscopy is indispensable for identifying the structure of reaction intermediates and final products, thereby distinguishing between nucleophilic addition and Michael addition products.

Objective: To identify the product of the reaction between sodium this compound and cysteine.

Materials:

-

Sodium this compound monohydrate

-

L-Cysteine

-

D₂O

-

NMR spectrometer

Procedure:

-

Sample Preparation: Dissolve sodium this compound and L-cysteine in D₂O in an NMR tube.

-

¹H NMR Acquisition: Acquire a ¹H NMR spectrum immediately after mixing and at various time intervals to monitor the progress of the reaction.

-

¹³C and 2D NMR: Acquire ¹³C, COSY, and HSQC spectra of the final reaction mixture to aid in structural assignment.

-

Data Interpretation: Analyze the chemical shifts and coupling constants to determine the connectivity of the atoms in the product. The disappearance of aldehyde proton signals and the appearance of new signals corresponding to a thioacetal or a Michael adduct will provide conclusive evidence for the reaction pathway.[11][12]

Synthesis of Heterocyclic Compounds

A significant application of this compound's reactivity is in the synthesis of heterocycles. Bifunctional nucleophiles, such as 1,3-diaminopropane, can react with both aldehyde groups to form cyclic structures.[13]

Caption: General workflow for heterocyclic synthesis.

Conclusion

The reaction of this compound with nucleophiles is a rich and multifaceted area of organic chemistry. The competition between nucleophilic addition to the carbonyls and Michael addition to the nitroalkene system offers a fertile ground for synthetic innovation. A thorough understanding of the underlying mechanisms, facilitated by rigorous kinetic and spectroscopic analysis, is crucial for harnessing the full potential of this versatile building block in the synthesis of novel compounds for research, materials science, and drug development.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. researchgate.net [researchgate.net]

- 3. Thioacetal - Wikipedia [en.wikipedia.org]

- 4. m.youtube.com [m.youtube.com]

- 5. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]

- 6. pH control of nucleophilic/electrophilic oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Reactivity-selectivity properties of reactions of carcinogenic electrophiles and nucleosides: influence of pH on site selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The kinetics of thiol-mediated decomposition of S-nitrosothiols - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. rsc.org [rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. 1,3-Diaminopropane - Wikipedia [en.wikipedia.org]

Tautomeric Landscapes of Nitromalonaldehyde and Its Salts: A Technical Guide for Advanced Research

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the tautomerism exhibited by nitromalonaldehyde and its corresponding salts. Authored for an audience of researchers, scientists, and drug development professionals, this document delves into the nuanced structural dynamics, influential factors, and advanced analytical techniques essential for understanding and manipulating these versatile chemical entities. As this compound and its derivatives are pivotal synthons in the creation of various nitro compounds, a thorough grasp of their tautomeric behavior is critical for synthetic strategy and drug design.[1][2]

Section 1: The Tautomeric Equilibrium of this compound

Tautomerism, the dynamic equilibrium between two readily interconvertible constitutional isomers, is a fundamental concept in organic chemistry.[3][4] In the case of this compound, this phenomenon primarily manifests as a keto-enol equilibrium. The molecule can exist in the diketo form or, more favorably, in one of several enolic forms. The presence of α-hydrogens is a key prerequisite for this type of tautomerism.[3]

The equilibrium is not static; it is a dynamic process influenced by a delicate interplay of structural and environmental factors.[5] While the keto form is often more thermodynamically stable in simple carbonyl compounds due to the strength of the C=O double bond, the enol form of this compound gains significant stability through intramolecular hydrogen bonding and conjugation.[4][6][7]

The primary tautomeric forms of this compound are the symmetric cis-enol, stabilized by a strong intramolecular hydrogen bond forming a pseudo-aromatic ring, and the less stable trans-enol and diketo forms. Computational studies are instrumental in elucidating the relative energies and interconversion barriers between these tautomers.[8]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations - ProQuest [proquest.com]

- 3. Tautomerism- Definition, Concept, Conditions and Types. [allen.in]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. youtube.com [youtube.com]

- 6. chemistnotes.com [chemistnotes.com]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

Spectroscopic Signature of a Versatile Synthon: A Technical Guide to the NMR and IR-Spectroscopic Data of Sodium Nitromalonaldehyde

Abstract

Introduction: The Chemical Identity and Significance of Sodium Nitromalonaldehyde

Sodium this compound exists as the sodium salt of the this compound enolate. The negative charge is delocalized across the O=C-C(NO₂)-C=O system, resulting in a planar and resonance-stabilized structure. The presence of the electron-withdrawing nitro group and two aldehyde functionalities makes it a highly reactive and versatile reagent in organic synthesis. It is commonly supplied as a white to tan crystalline, hygroscopic monohydrate.[1][2][3] Its synthesis is well-documented, most notably via the reaction of mucobromic acid with sodium nitrite.[4] Given its potential thermal and impact sensitivity, proper handling and characterization are paramount for its safe and effective use in research and development.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For sodium this compound, NMR provides definitive insights into its electronic structure and symmetry. The analysis is presented for the anionic component, the this compound enolate.

Predicted ¹H NMR Spectrum

The symmetry of the this compound anion is key to interpreting its proton NMR spectrum. Due to resonance delocalization, the two aldehydic protons are chemically and magnetically equivalent.

Table 1: Predicted ¹H NMR Spectral Data for Sodium this compound in D₂O

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.5 - 9.0 | Singlet (s) | 2H | Aldehydic C-H | The strong deshielding effect of the adjacent carbonyl group and the overall electron-withdrawing nature of the conjugated system places this proton in a highly downfield region. The equivalence of the two protons results in a singlet. |

Causality Behind Predictions: The chemical shift of aldehydic protons typically falls in the 9-10 ppm range. However, in the case of the this compound enolate, the negative charge distributed across the molecule leads to increased electron density around the protons compared to a neutral aldehyde, which would shift the signal upfield. Conversely, the electron-withdrawing nature of the nitro group and the carbonyls, along with the solvent environment (typically a polar solvent like D₂O or DMSO-d₆ in which the salt is soluble), will influence the precise chemical shift. The predicted range of 8.5-9.0 ppm is a reasoned estimate based on these competing effects.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum is expected to show two distinct signals, reflecting the molecular symmetry.

Table 2: Predicted ¹³C NMR Spectral Data for Sodium this compound in D₂O

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~185 - 195 | Aldehydic Carbonyl (C=O) | Carbonyl carbons in aldehydes and ketones are significantly deshielded and appear far downfield.[5] The two equivalent carbonyl carbons would give rise to a single peak in this region. The exact position is influenced by the delocalized negative charge, which tends to shield the carbon nucleus, moving the signal slightly upfield compared to a typical α,β-unsaturated aldehyde. |

| ~110 - 120 | Central Carbon (C-NO₂) | This carbon is bonded to the electron-withdrawing nitro group and is part of the conjugated enolate system. The sp² hybridization and the electronegativity of the attached nitro group would place this signal in the downfield region, though not as far downfield as the carbonyl carbons. The negative charge on this carbon from the enolate resonance structure contributes to some shielding. |

Self-Validation System: The observation of only two signals in the ¹³C NMR spectrum would be a strong confirmation of the C₂ᵥ symmetry of the this compound anion in solution. Any additional signals would suggest the presence of impurities or a breakdown of this symmetry.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups within a molecule, providing a valuable fingerprint for identification. The IR spectrum of sodium this compound is expected to be dominated by strong absorptions from the nitro and carbonyl groups, as well as the conjugated C=C system of the enolate.

Predicted IR Absorption Frequencies

Table 3: Predicted Major IR Absorption Bands for Sodium this compound (Solid State, KBr pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |

| ~3500 - 3200 | Broad, Strong | O-H stretch | Due to the water of hydration typically present in the solid sample.[6] |

| ~2900 - 2700 | Weak | Aldehydic C-H stretch | The C-H stretch of aldehydes is typically observed in this region.[7] |

| ~1680 - 1640 | Strong | C=O stretch (conjugated aldehyde) | The carbonyl stretch is one of the most intense bands in the IR spectrum. Conjugation and the enolate character lower the frequency from that of a simple saturated aldehyde (~1725 cm⁻¹).[8] |

| ~1610 - 1580 | Strong | C=C stretch (enolate) | The carbon-carbon double bond of the enolate system will give a strong absorption in this region. Its intensity is enhanced by the polarity of the conjugated system. |

| ~1550 - 1500 | Very Strong | Asymmetric NO₂ stretch | The asymmetric stretch of the nitro group is a very strong and characteristic absorption.[1][9] Its position is influenced by the electronic environment; conjugation and the anionic character of the molecule can shift this frequency compared to simple nitroalkanes. |

| ~1380 - 1340 | Strong | Symmetric NO₂ stretch | The symmetric stretch of the nitro group is also a strong and diagnostically useful band.[1][9] |

Expertise in Interpretation: The delocalization of the negative charge in the this compound enolate is a critical factor influencing the IR spectrum. This delocalization weakens the C=O double bond character, lowering its stretching frequency. Simultaneously, it imparts more double bond character to the C-C bonds of the carbon backbone, giving rise to a strong C=C stretching absorption. The strong electron-withdrawing nature of the nitro group profoundly influences the electronic structure of the conjugated system, which is reflected in the positions of the C=O and C=C stretching frequencies.

Experimental Protocols

The following protocols are provided as a guide for obtaining high-quality spectroscopic data for sodium this compound.

Sample Preparation

-

For NMR Spectroscopy: Accurately weigh approximately 10-20 mg of sodium this compound monohydrate and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). The compound is soluble in water and polar organic solvents.[10] Transfer the solution to a 5 mm NMR tube.

-

For IR Spectroscopy (KBr Pellet Method): Gently grind a small amount (1-2 mg) of sodium this compound monohydrate with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle. Press the resulting powder into a transparent pellet using a hydraulic press.

Data Acquisition Workflow

The following diagram outlines a standard workflow for acquiring and processing NMR and IR data.

Caption: Workflow for NMR and IR spectral analysis.

Structural Relationships and Data Interpretation

The spectroscopic data provides a clear picture of the molecule's structure. The diagram below illustrates the relationship between the molecular structure and the predicted spectroscopic signals.

Caption: Correlation of structure with spectroscopic data.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the NMR and IR spectroscopic data for sodium this compound. By grounding the analysis in fundamental principles and comparative data, we have constructed a reliable spectroscopic profile for this important synthetic intermediate. The provided protocols and interpretive framework are designed to empower researchers to confidently characterize this compound and utilize it effectively in their synthetic endeavors. The self-validating nature of the predicted spectra—hinging on the molecule's inherent symmetry—provides a robust system for confirming its identity and purity.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scribd.com [scribd.com]

- 4. comporgchem.com [comporgchem.com]

- 5. Computational Chemistry | Computational chemistry Publications | Chemical Research Support [weizmann.ac.il]

- 6. US4754079A - Process for producing the sodium salt of 2-nitro-1,3-propanediol - Google Patents [patents.google.com]

- 7. youtube.com [youtube.com]

- 8. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Thermal Decomposition of Sodium Nitromalonaldehyde

Prepared by: Gemini, Senior Application Scientist

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sodium Nitromalonaldehyde (SNM), a versatile dicarbonyl nitro compound, serves as a critical building block in the synthesis of various heterocyclic compounds. However, its utility is juxtaposed with significant thermal instability, a characteristic common to many energetic materials. Understanding the thermal decomposition pathway and identifying the resultant products are paramount for ensuring safe handling, optimizing reaction conditions, and predicting potential side reactions in drug development and manufacturing. This guide provides a comprehensive analysis of the thermal behavior of Sodium this compound Monohydrate. It synthesizes known data with mechanistic theory to propose a decomposition pathway, outlines rigorous experimental protocols for its investigation using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis coupled with Fourier-Transform Infrared Spectroscopy (TGA-FTIR), and discusses the critical safety implications of its energetic nature.

Introduction

Chemical Identity and Properties of Sodium this compound

Sodium this compound, systematically known as the sodium salt of 2-nitro-1,3-propanedial, is an organic salt that typically exists as a pale yellow, crystalline monohydrate.[1] It is valued in organic synthesis for the reactive potential of its nitro group and two aldehyde functionalities.[1] However, the presence of the nitro group, an electron-withdrawing moiety, on a carbon atom situated between two carbonyl groups, results in a molecule with significant energetic potential and thermal sensitivity.[2]

| Property | Value | Source(s) |

| Chemical Name | Sodium 2-nitro-1,3-propanedial monohydrate | [3][4] |

| Synonyms | Sodium nitromalondialdehyde monohydrate | [3] |

| CAS Number | 34461-00-2 | [3][4][5] |

| Molecular Formula | C₃H₂NNaO₄ · H₂O | [3][4] |

| Molecular Weight | 157.06 g/mol | [3][4] |

| Appearance | Pale yellow to tan crystalline solid | [1][2] |

| Melting Point | 120-124 °C (Decomposes) | [3] |

| Storage Temperature | 2-8°C | [3] |

Table 1: Physicochemical Properties of Sodium this compound Monohydrate.

Significance and Applications in Synthesis

The unique trifunctional nature of SNM makes it a potent precursor in synthetic chemistry. It participates in a variety of condensation and cyclization reactions to form complex heterocyclic systems, which are foundational scaffolds in many pharmaceutical agents.[1] Its utility, however, is directly linked to its reactivity, which necessitates a thorough understanding of its stability under thermal stress.

The Critical Importance of Thermal Stability Assessment

For any energetic material, particularly nitro compounds, thermal stability is not merely a physical property but a critical safety parameter. The decomposition of such compounds can be rapid and highly exothermic, potentially leading to runaway reactions or explosions.[2][6] A comprehensive thermal analysis is therefore non-negotiable. It informs safe storage conditions, defines the upper temperature limits for its use in chemical reactions, and aids in the design of inherently safer manufacturing processes.

Hazard Assessment and Handling Precautions

Known Hazards: Explosive and Impact-Sensitive Nature

Authoritative sources explicitly warn that Sodium this compound is an impact-sensitive and thermally unstable compound that must be handled as a potentially explosive material .[2] Its decomposition can be initiated by heat, sunlight, impact, or friction.[1] The presence of the sodium salt form of the nitronate tautomer contributes to this instability.[7][8]

Key Hazards:

-

Thermal Instability: Decomposes upon heating, with a listed melting point of 120-124 °C effectively representing the onset of decomposition.[3]

-

Impact Sensitivity: Can decompose explosively if subjected to mechanical shock or friction.[2]

-

Flammability: May form flammable or explosive vapor-air mixtures.[1]

Recommended Handling and Storage Protocols

Given the significant hazards, strict adherence to safety protocols is mandatory.

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection at all times.[1][3]

-

Storage: Store in a cool, dark, and well-ventilated area, away from heat sources and ignition.[3] The recommended storage temperature is between 2-8°C.[3]

-

Handling: Use spark-proof tools and take precautionary measures against static discharge.[1] Avoid grinding, impact, or friction. Handle only small quantities whenever possible.

-

Contingency: In case of an accident or if you feel unwell, seek immediate medical advice.[1]

Thermal Analysis of Sodium this compound

Theoretical Framework: Understanding the Decomposition of a Nitronate Salt

Sodium this compound exists as a salt of the nitronate tautomer, also known as an aci-nitro compound.[7] This structure is key to its reactivity and instability. The primary mechanisms governing the thermal decomposition of aliphatic nitro compounds are C-NO₂ bond homolysis (cleavage) and nitro-nitrite isomerization.[9][10] For nitronate salts, the decomposition pathway can be complex.

The initial decomposition step is likely the cleavage of the C-NO₂ bond, which is energetically the most labile bond in many nitroalkanes.[9][11] This homolytic cleavage would generate a dicarbonyl radical and nitrogen dioxide (NO₂).

NO₂ → NO + ½ O₂

Nitrogen dioxide itself is unstable at elevated temperatures and can decompose into nitric oxide (NO) and oxygen, or participate in secondary reactions.[12] The organic radical would likely undergo further fragmentation. Given the presence of two aldehyde groups, decarbonylation (loss of carbon monoxide, CO) is a highly probable subsequent step.

Experimental Determination of Thermal Profile

A dual-technique approach using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) is essential for a complete thermal profile.[13][14]

-

Differential Scanning Calorimetry (DSC): This technique measures the heat flow into or out of a sample as a function of temperature.[14] For SNM, DSC is used to determine the onset temperature of decomposition (T_onset) and the total energy released (enthalpy of decomposition, ΔH_decomp). A sharp, strong exothermic peak is indicative of a rapid, energetic decomposition event, confirming the hazardous nature of the material.

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature.[14] This analysis reveals the temperature ranges over which decomposition occurs and the mass of volatile products generated. For SNM monohydrate, an initial mass loss corresponding to the water of hydration would be expected at lower temperatures, followed by a rapid, catastrophic mass loss at the decomposition temperature.

| Parameter | Description | Expected Observation for SNM |

| T_onset (DSC) | The temperature at which decomposition begins. | Sharp onset, likely near the 120-124 °C range. |

| ΔH_decomp (DSC) | The total energy released during decomposition. | Large, negative value, indicating a highly exothermic process. |

| Mass Loss (TGA) | The percentage of mass lost during heating. | Stepwise loss: initial loss of H₂O (~11.5%), followed by a rapid, significant loss upon decomposition. |

Table 2: Key Parameters from Thermal Analysis and Their Significance.

Identification of Thermal Decomposition Products

Hypothesized Decomposition Pathway

Caption: Hypothesized thermal decomposition pathway for Sodium this compound.

-

Initiation: Thermal energy input leads to the homolytic cleavage of the weakest bond, the C-NO₂ bond.[9]

-

Primary Products: This cleavage generates a highly unstable dicarbonyl radical and nitrogen dioxide (NO₂). The sodium counter-ion would form sodium-containing species.

-

Secondary Gaseous Products: The highly reactive intermediates rapidly decompose further.

-

Solid Residue: The remaining solid residue would likely consist of sodium oxides or sodium carbonate (if CO₂ is formed and reacts).

Evolved Gas Analysis (EGA)

To validate the hypothesized pathway, the identity of the evolved gaseous products must be determined experimentally. The most powerful technique for this is coupling TGA with a gas analyzer.

-

TGA-MS (Mass Spectrometry): As the sample decomposes in the TGA, the evolved gases are fed directly into a mass spectrometer, which separates and detects the ions based on their mass-to-charge ratio, allowing for the identification of small molecule products like H₂O, CO, NO, and NO₂.

-

TGA-FTIR (Fourier-Transform Infrared Spectroscopy): This technique analyzes the infrared absorption of the evolved gases.[14] Each gas has a unique IR spectrum, allowing for the identification of functional groups and specific molecules. For example, CO has a strong absorption around 2100-2200 cm⁻¹, while NO₂ has characteristic bands around 1600 cm⁻¹.

Detailed Experimental Protocols

The following protocols describe a self-validating system for the comprehensive thermal analysis of Sodium this compound. The causality is explained by the need to acquire orthogonal data (energy release and mass loss) to build a complete safety profile.

Protocol: Differential Scanning Calorimetry (DSC) Analysis of SNM

Objective: To determine the onset temperature of decomposition and the enthalpy of decomposition (ΔH_decomp).

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard (T_m = 156.6 °C, ΔH_fus = 28.45 J/g). This ensures the accuracy and trustworthiness of the obtained data.

-

Sample Preparation: In a controlled environment (e.g., a glove box with low humidity), carefully weigh 0.5 - 1.5 mg of SNM into a high-pressure stainless steel or gold-plated crucible. Rationale: A small sample size minimizes the risk of a violent event damaging the instrument. High-pressure crucibles are essential to contain the gaseous products of the energetic decomposition.

-

Crucible Sealing: Hermetically seal the crucible. This prevents mass loss before the decomposition event and ensures the measured enthalpy reflects the total energy release.

-

DSC Program:

-

Place the sealed sample crucible and an empty, sealed reference crucible into the DSC cell.

-

Equilibrate the cell at 30 °C.

-

Ramp the temperature from 30 °C to 300 °C at a linear heating rate of 10 °C/min under a nitrogen purge gas flow of 50 mL/min. Rationale: A 10 °C/min rate is a standard for screening, balancing resolution and analysis time. A nitrogen atmosphere prevents oxidative side reactions.[16]

-

-

Data Analysis:

-

Plot the heat flow (W/g) versus temperature (°C).

-

Determine the extrapolated onset temperature (T_onset) of the major exothermic event.

-

Integrate the area under the exothermic peak to calculate the enthalpy of decomposition (ΔH_decomp) in J/g.

-

Protocol: TGA-FTIR Analysis of SNM

Objective: To determine the mass loss profile and identify the evolved gaseous decomposition products in real-time.

Caption: Experimental workflow for TGA-FTIR Evolved Gas Analysis.

-

Instrument Setup: Couple the TGA instrument to an FTIR spectrometer via a heated transfer line. Heat the transfer line and FTIR gas cell to ~220 °C. Rationale: Heating the transfer components prevents condensation of the evolved gases, ensuring all products reach the detector.

-

Sample Preparation: Weigh 1-3 mg of SNM into an open ceramic or aluminum TGA pan. Rationale: An open pan allows the gaseous products to freely evolve and be swept into the analyzer.

-

TGA Program:

-

Place the sample pan onto the TGA balance.

-

Ramp the temperature from 30 °C to 400 °C at a heating rate of 20 °C/min under a nitrogen purge gas flow of 50 mL/min. Rationale: A slightly faster heating rate can enhance the signal of evolved gases for FTIR detection.

-

-

Data Collection:

-

Simultaneously record the sample mass (TGA), its first derivative (DTG), and the FTIR spectra of the evolved gas at regular time intervals (e.g., every 10 seconds).

-

-

Data Analysis:

-

Analyze the TGA thermogram to identify the temperatures of mass loss events.

-

For each mass loss event, analyze the corresponding time-resolved FTIR spectra.

-

Identify characteristic absorption bands and compare them to library spectra to identify the gaseous products (e.g., H₂O, CO, CO₂, NO, NO₂, HCN).

-

Summary and Conclusion

Sodium this compound is a synthetically valuable yet highly hazardous material. Its thermal decomposition is a rapid, energetic process that occurs at a relatively low temperature (120-124 °C). Based on established chemical principles, the decomposition is hypothesized to initiate via C-NO₂ bond cleavage, leading to the evolution of toxic and flammable gases, including oxides of nitrogen (NOx) and carbon monoxide (CO).

The rigorous analytical approach detailed in this guide, employing DSC for energetic profiling and TGA-FTIR/MS for product identification, is essential for any laboratory handling or utilizing this compound. The data generated from these protocols provides the foundational knowledge required to establish safe operating limits, develop appropriate engineering controls, and prevent catastrophic thermal runaway events. For professionals in drug development, this understanding is crucial for designing robust synthetic routes that avoid hazardous conditions and ensure process safety at scale.

References

- 1. chembk.com [chembk.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Sodium this compound monohydrate 一水和物 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. keyorganics.net [keyorganics.net]

- 6. US3624164A - Preparation of alkali metal salts of nitrophenols - Google Patents [patents.google.com]

- 7. Nitronate - Wikipedia [en.wikipedia.org]

- 8. Nitromethane - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. u-fukui.repo.nii.ac.jp [u-fukui.repo.nii.ac.jp]

- 13. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]

- 14. rjleegroup.com [rjleegroup.com]

- 15. Reactions of nitroalkanes in the gas phase. Part 1.—Pyrolysis of nitromethane - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]

- 16. Effect of nitrate content on thermal decomposition of nitrocellulose - PubMed [pubmed.ncbi.nlm.nih.gov]

The Solubility of Sodium Nitromalonaldehyde in Organic Solvents: A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the solubility characteristics of sodium nitromalonaldehyde, a key intermediate in organic synthesis. Recognizing the critical role of solubility in reaction kinetics, purification, and formulation, this document offers a comprehensive overview for researchers, chemists, and professionals in drug development. The guide covers the theoretical underpinnings of the solubility of organic salts, an analysis of the physicochemical properties of sodium this compound, and detailed, field-tested protocols for the experimental determination of its solubility in various organic solvents. Emphasis is placed on the causality behind experimental choices to ensure procedural integrity and reproducibility. This guide aims to be a vital resource, fostering a deeper understanding and enabling more efficient utilization of this versatile compound.

Introduction: The Significance of Sodium this compound

Sodium this compound, existing as a monohydrate, is a valuable reagent in the synthesis of a wide array of heterocyclic compounds and other complex organic molecules. Its utility stems from the reactive nature of its bifunctional aldehyde groups and the influence of the electron-withdrawing nitro group. In the realm of pharmaceutical development and materials science, precise control over reaction conditions is paramount. A fundamental aspect of this control is the solubility of the reactants in the chosen solvent system. Understanding the solubility of sodium this compound in various organic solvents is not merely a matter of procedural convenience; it is a critical factor that dictates reaction rates, influences impurity profiles, and governs the efficiency of purification processes such as recrystallization.

This guide provides a foundational understanding of the principles governing the solubility of this organic salt and offers robust experimental protocols for its quantitative determination.

Theoretical Framework: Understanding the Solubility of an Organic Salt

The solubility of a solid in a liquid is governed by the interplay of intermolecular forces between the solute and the solvent. For an organic salt like sodium this compound, the process of dissolution involves overcoming the crystal lattice energy of the salt and the establishment of new solute-solvent interactions.

The principle of "like dissolves like" provides a useful, albeit simplified, starting point. Sodium this compound is a salt and is inherently polar. The this compound anion possesses resonance delocalization of the negative charge across the oxygen atoms of the nitro group and the carbonyl groups, contributing to its polarity. Consequently, it is expected to be more soluble in polar solvents that can effectively solvate the sodium cation and the this compound anion.

Key factors influencing the solubility of sodium this compound include:

-

Solvent Polarity and Dielectric Constant: Polar solvents with high dielectric constants are generally more effective at shielding the electrostatic attraction between the sodium cation and the this compound anion, thus favoring dissolution.

-

Hydrogen Bonding: Protic solvents (e.g., alcohols) can form hydrogen bonds with the oxygen atoms of the nitro and carbonyl groups of the anion, which can significantly enhance solubility. Aprotic polar solvents (e.g., DMSO, DMF) can also solvate the cation effectively.

-

Temperature: The dissolution of most solids is an endothermic process, meaning that solubility typically increases with temperature. This principle is fundamental to purification by recrystallization.

The logical relationship for predicting solubility based on solvent properties can be visualized as follows:

Caption: Factors influencing the solubility of sodium this compound.

Physicochemical Properties of Sodium this compound Monohydrate

A thorough understanding of the solute's properties is essential for predicting and interpreting its solubility behavior.

| Property | Value | Source |

| Chemical Formula | C₃H₂NNaO₄ · H₂O | [1] |

| Molecular Weight | 157.06 g/mol | [1] |

| Appearance | White to light brown crystalline solid | [2] |

| Melting Point | 120-124 °C | [1] |

| Qualitative Solubility | Soluble in water and polar organic solvents. | [2] |

Qualitative Solubility and Recrystallization

Literature indicates that sodium this compound is "soluble in water and polar organic solvents"[2]. A common purification method involves recrystallization from a mixture of 95% ethanol and water, where the crude product is dissolved in a hot mixture and crystallizes upon cooling[3]. This procedure inherently suggests a high solubility in the hot ethanol/water mixture and a significantly lower solubility at reduced temperatures, a hallmark of a good recrystallization solvent system.

Experimental Determination of Solubility: A Validated Protocol

The absence of extensive quantitative solubility data in the literature necessitates a reliable experimental protocol for its determination. The following method is a robust, self-validating system for quantifying the solubility of sodium this compound in various organic solvents.

Principle

The equilibrium solubility is determined by preparing a saturated solution of sodium this compound in the solvent of interest at a constant temperature. After allowing the system to reach equilibrium, the undissolved solid is separated, and the concentration of the solute in the supernatant is quantified using UV-Visible spectrophotometry.

Causality in Experimental Design

-

Choice of Analytical Technique: UV-Visible spectrophotometry is selected due to its sensitivity, accessibility, and the presence of a chromophore (the nitro and carbonyl groups) in the this compound anion. Based on structurally similar compounds like nitrobenzaldehydes, a strong absorbance is expected in the UV region[3][4]. An analytical wavelength (λmax) should be determined by scanning a dilute solution of sodium this compound in the chosen solvent. For many nitro-aromatic and conjugated systems, this often falls in the 250-350 nm range[3].

-

Equilibrium Time: A sufficient equilibration time is crucial to ensure that the solution is truly saturated. Preliminary experiments should be conducted to determine the time required to reach a stable concentration.

-

Temperature Control: Solubility is highly temperature-dependent. A constant temperature water bath is essential for accurate and reproducible results.

-

Purity of Materials: The use of high-purity sodium this compound and analytical grade solvents is critical to avoid erroneous results due to impurities.

Experimental Workflow

The overall workflow for determining the solubility is depicted below:

Caption: Workflow for the experimental determination of solubility.

Detailed Step-by-Step Methodology

I. Preparation of a Calibration Curve:

-

Prepare a stock solution of accurately weighed sodium this compound in the solvent of interest (e.g., 100 mg/L).

-

Perform a serial dilution of the stock solution to prepare a series of standards of known concentrations.

-

Measure the absorbance of each standard at the predetermined λmax using a UV-Vis spectrophotometer, with the pure solvent as a blank.

-

Plot a graph of absorbance versus concentration. The resulting linear plot is the calibration curve.

II. Preparation of Saturated Solutions:

-

Add an excess amount of sodium this compound to a known volume of the organic solvent in a sealed container (e.g., a screw-cap vial). The presence of undissolved solid is essential.

-

Place the container in a constant temperature water bath and stir the suspension for a predetermined equilibration time (e.g., 24 hours).

III. Sample Analysis:

-

After equilibration, stop the stirring and allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter to remove any suspended particles.

-

Accurately dilute the filtered saturated solution with the same solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at the λmax.

-

Calculate the concentration of the diluted solution using the calibration curve.

-

Multiply the calculated concentration by the dilution factor to determine the solubility of sodium this compound in the solvent at that temperature.

Predicted Solubility in Common Organic Solvents

While quantitative data is scarce, a qualitative prediction of solubility can be made based on the principles outlined above and the properties of common organic solvents.

| Solvent | Type | Dielectric Constant (approx.) | Predicted Solubility | Rationale |

| Methanol | Polar Protic | 32.7 | High | High polarity and hydrogen bonding capability. |

| Ethanol | Polar Protic | 24.6 | High | Good polarity and hydrogen bonding. |

| Isopropanol | Polar Protic | 19.9 | Moderate | Lower polarity than methanol and ethanol. |

| Acetonitrile | Polar Aprotic | 37.5 | Moderate to High | High polarity, but lacks hydrogen bonding donation. |

| Dimethylformamide (DMF) | Polar Aprotic | 36.7 | High | High polarity and can effectively solvate cations. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | High | Very high polarity, excellent for dissolving salts. |

| Acetone | Polar Aprotic | 20.7 | Low to Moderate | Moderate polarity. |

| Tetrahydrofuran (THF) | Polar Aprotic | 7.6 | Low | Relatively low polarity. |

| Dichloromethane | Nonpolar | 9.1 | Very Low | Low polarity. |

| Toluene | Nonpolar | 2.4 | Insoluble | Nonpolar solvent. |

| Hexane | Nonpolar | 1.9 | Insoluble | Nonpolar solvent. |

Conclusion

The solubility of sodium this compound is a critical parameter for its effective use in organic synthesis and drug development. This guide has provided a theoretical framework for understanding its solubility in organic solvents, highlighting the importance of solvent polarity and hydrogen bonding. In the absence of comprehensive published quantitative data, a detailed and robust experimental protocol for determining its solubility using UV-Visible spectrophotometry has been presented. By understanding the principles and applying the methodologies outlined in this guide, researchers can accurately determine the solubility of sodium this compound in their specific solvent systems, leading to optimized reaction conditions, improved purification efficiency, and more reliable and reproducible scientific outcomes.

References

A Guide to Nitromalonaldehyde: The Versatile C3 Synthon in Modern Organic Synthesis

Abstract

Nitromalonaldehyde, a seemingly simple three-carbon dialdehyde, stands as a cornerstone C3 synthon for constructing complex molecular architectures, particularly nitro-functionalized heterocycles.[1] Its unique electronic profile, characterized by two electrophilic aldehyde centers and a nucleophilic α-carbon activated by the nitro group, endows it with a rich and versatile reactivity. This guide delves into the fundamental chemistry of this compound, focusing on its synthesis, reactivity patterns, and its pivotal role in the strategic assembly of valuable organic compounds. We will explore its participation in cornerstone reactions such as Knoevenagel condensations and Michael additions, with a special emphasis on its application in multicomponent reactions for heterocyclic synthesis. Furthermore, this document provides validated experimental protocols and discusses the development of safer, more practical synthetic equivalents to overcome the inherent instability of the parent compound.

Introduction: The Strategic Value of a C3 Building Block

In the logic of retrosynthetic analysis, the art of deconstructing a complex target molecule into simpler, commercially available starting materials, "synthons" are idealized fragments representing a potential synthetic operation.[2] A C3 synthon is a three-carbon building block that can be incorporated into a larger molecular framework. This compound is a preeminent example, offering a CHO-CH(NO2)-CHO fragment. Its significance stems from three key features:

-

Bifunctional Electrophilicity: The two aldehyde groups serve as reactive handles for condensation reactions with a variety of nucleophiles.

-

Activated Nucleophilic Center: The α-carbon, flanked by two carbonyls and a powerful electron-withdrawing nitro group, is highly acidic, readily forming a stabilized carbanion (a nitronate) that can engage in C-C bond formation.

-

Embedded Nitro Functionality: The nitro group is not merely an activating group; it is carried into the final product, providing a valuable functional handle for further transformations or imparting specific electronic and pharmacological properties to the target molecule.

However, this compound in its free form is highly unstable.[3] Consequently, it is almost exclusively handled and utilized as its more stable sodium salt, sodium this compound monohydrate.[4][5]

Structural and Reactivity Overview

The reactivity of sodium this compound is best understood by considering its resonance-stabilized enolate structure. This delocalization renders the molecule a soft nucleophile at the central carbon while maintaining electrophilic character at the carbonyl carbons.

Figure 1: Structure of Sodium this compound highlighting its key reactive centers.

Synthesis of Sodium this compound Monohydrate

The most reliable and widely cited preparation of sodium this compound monohydrate involves the reaction of mucobromic acid with an excess of sodium nitrite.[4] This procedure, detailed in Organic Syntheses, provides a scalable route to the material.

Causality Behind the Method: The reaction proceeds via a complex mechanism involving nucleophilic attack of nitrite, ring opening, decarboxylation, and further reaction with nitrite to install the nitro group. The use of a hydroalcoholic solvent system facilitates the dissolution of both the organic precursor and the inorganic nitrite salt. Temperature control is critical; higher temperatures lead to the formation of darker, less pure products and do not improve the yield.[4]

Safety Imperative: The sodium salt of this compound is impact-sensitive and thermally unstable. It must be handled as a potentially explosive material, particularly when dry.[4] All operations should be conducted behind a safety shield in a well-ventilated fume hood.

Experimental Protocol: Synthesis from Mucobromic Acid

This protocol is adapted from Organic Syntheses, Coll. Vol. 5, p. 833 (1973).[4]

Materials:

-

Mucobromic acid: 258 g (1.0 mole)

-

Sodium nitrite: 258 g (3.74 moles)

-

95% Ethanol

-

Water

Procedure:

-

Setup: Equip a 2-L three-necked round-bottomed flask with a mechanical stirrer, a thermometer, a dropping funnel, and a gas vent leading to a trap or fume hood exhaust.

-

Nitrite Solution: Charge the flask with sodium nitrite (258 g) and water (250 mL). Heat and stir the mixture to achieve complete dissolution.

-

Mucobromic Acid Addition: Prepare a solution of mucobromic acid (258 g) in warm 95% ethanol (250 mL). Place this solution in the dropping funnel.

-

Reaction: Add the mucobromic acid solution dropwise to the stirred sodium nitrite solution over a period of 70-80 minutes. A mildly exothermic reaction will occur, producing a deep red solution and evolving gas.

-

Temperature Control: Maintain the internal temperature at 54 ± 1°C throughout the addition using an ice bath as needed for cooling.

-

Stirring: After the addition is complete, stir the mixture for an additional 10 minutes at 54 ± 1°C.

-

Precipitation: Cool the reaction mixture to 0–5°C in an ice bath with continuous stirring. A fine, yellow precipitate will form.

-

Isolation: Collect the crude product by filtration on a pre-chilled Büchner funnel.

-

Recrystallization: Transfer the moist solid to a 1-L flask and add a mixture of 400 mL of 95% ethanol and 100 mL of water. Heat to boiling to dissolve the product. Filter the hot solution to remove any insoluble impurities.

-

Final Product: Allow the clear red filtrate to cool to 0–5°C. The purified sodium this compound monohydrate will crystallize as pink or tan needles. Collect the product by filtration and air-dry at room temperature.

-

Yield: 57–65 g (36–41%).

Figure 2: Experimental workflow for the synthesis of sodium this compound monohydrate.

Core Reactivity and Applications in Synthesis

This compound's utility shines in its ability to react with a wide array of nucleophiles, leading to diverse and valuable molecular scaffolds.

Synthesis of Heterocycles: The Primary Application

The reaction of this compound with bifunctional nucleophiles is a powerful and direct strategy for synthesizing five- and six-membered nitro-substituted heterocycles.[1][6] This approach is a classic example of "scrap and build" synthesis, where the C3 backbone of this compound is cyclized with a reagent containing two nucleophilic centers.

General Mechanism: The reaction typically proceeds via an initial condensation of one nucleophilic group with an aldehyde, followed by an intramolecular cyclization of the second nucleophilic group onto the remaining aldehyde. A final dehydration step then yields the aromatic heterocycle.

Figure 3: General scheme for heterocyclic synthesis using this compound.

Key Examples of Heterocycle Synthesis:

| Binucleophilic Reagent | Resulting Heterocycle | Representative Application Area |

| Hydrazine (H₂N-NH₂) | 4-Nitropyrazole | Pharmaceuticals, Agrochemicals |

| Hydroxylamine (H₂N-OH) | 4-Nitroisoxazole | Bioactive Molecules, Ligands |

| Guanidine (H₂N-C(NH)-NH₂) | 2-Amino-5-nitropyrimidine | DNA/RNA mimics, Drug Scaffolds[4] |

| Amidines (R-C(NH)-NH₂) | 2-R-5-Nitropyrimidine | Medicinal Chemistry |

| Glycine Esters | 4-Nitropyrrole-2-carboxylate | Precursors for complex natural products[1] |

| 1,2-Diamines | 6-Nitro-1,4-diazepine | CNS-active compound scaffolds[1] |

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration.[7] this compound, with its two aldehyde groups, can readily participate in this reaction.

Causality and Control: The reaction is typically catalyzed by a weak base, such as piperidine or pyridine.[7][8] The choice of a mild base is crucial to deprotonate the active methylene compound without inducing self-condensation of the aldehyde or promoting undesired side reactions. The product is an α,β-unsaturated system, which is a valuable intermediate for subsequent transformations like Michael additions.[7]

Synthetic Equivalents for Enhanced Usability

The instability and poor solubility of sodium this compound in many organic solvents have spurred the development of more user-friendly synthetic equivalents. These molecules are stable, soluble, and react in a way that is equivalent to the parent C3 synthon.

-

β-Nitroenamines: Compounds like 3-(dimethylamino)-2-nitropropenal act as excellent, highly soluble synthetic equivalents.[1] They react with bifunctional nucleophiles under mild conditions in common organic solvents to yield the same heterocyclic products, offering advantages in terms of safety, handling, and reaction scope.[1][9]

-

1-Methyl-3,5-dinitro-2-pyridone: This compound undergoes nucleophilic-type ring transformation reactions.[3] In the presence of a ketone and ammonia, it serves as a safe and effective source of the this compound fragment, leading to the one-pot synthesis of complex nitropyridines.[3]

Conclusion and Future Outlook

This compound, primarily through its sodium salt and advanced synthetic equivalents, remains a powerful C3 synthon in the arsenal of the synthetic organic chemist. Its predictable reactivity allows for the direct and efficient construction of nitro-functionalized compounds, especially heterocycles that are of high interest to the pharmaceutical and materials science industries. The causality behind its reaction pathways is well-understood, stemming from the potent electronic effects of the nitro group. Future research will likely focus on expanding the library of synthetic equivalents to further improve safety and broaden the substrate scope, as well as developing novel catalytic, asymmetric transformations that leverage the unique stereoelectronic properties of this versatile building block.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthon - Wikipedia [en.wikipedia.org]

- 3. Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations - ProQuest [proquest.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. This compound sodium salt | C3H3NNaO4 | CID 24193465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthesis of heterocycles on the basis of aliphatic nitro compounds (review) | Semantic Scholar [semanticscholar.org]

- 7. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

Methodological & Application

A Strategic Guide to the Henry Reaction with Nitromalonaldehyde: A Focus on Synthetic Equivalents

An Application Note for Advanced Organic Synthesis

Abstract: The Henry (nitroaldol) reaction is a cornerstone of C-C bond formation in organic synthesis, valued for its ability to construct complex β-nitro alcohols.[1] This application note provides an in-depth guide to the conceptual Henry reaction involving nitromalonaldehyde, a highly activated and functionalized C3 synthon. We address the inherent instability of this compound and present a field-proven, practical approach using stable synthetic equivalents.[2] This guide furnishes researchers, scientists, and drug development professionals with the mechanistic rationale, detailed experimental protocols, and strategic insights required to leverage this powerful transformation for the synthesis of highly functionalized molecules.

Introduction: The Promise and Challenge of this compound

The Henry reaction, first described in 1895, is a base-catalyzed addition of a nitroalkane to a carbonyl compound, yielding a β-nitro alcohol.[1][3] These products are exceptionally versatile, serving as precursors to β-amino alcohols, α-hydroxy ketones, and nitroalkenes, which are pivotal intermediates in pharmaceutical and natural product synthesis.[4]

This compound, with a nitro group positioned on a carbon flanked by two aldehyde functionalities, represents a uniquely powerful, albeit challenging, substrate for this reaction. Its α-proton is highly acidic, theoretically making it an excellent nucleophile precursor for the Henry reaction. However, the free compound is notoriously unstable, and its sodium salt is thermally unstable and impact-sensitive, posing significant handling risks and limiting its direct use in standard synthetic protocols.[5][6]

To overcome this limitation, the field has gravitated towards the use of stable, manageable synthetic equivalents or surrogates, such as β-formyl-β-nitroenamines.[2] These compounds mimic the reactivity of this compound's nitronate anion while offering superior stability and solubility in common organic solvents, thus enabling safe and efficient experimental execution. This guide will focus on the practical application of these surrogates in Henry-type reactions.

Mechanistic Rationale: From Theory to Practice

The mechanism of the Henry reaction is a reversible, base-catalyzed process.[1] Understanding the pathway is crucial for optimizing reaction conditions and controlling outcomes.

2.1. Theoretical Mechanism with this compound

Conceptually, the reaction with this compound would proceed via the following steps:

-

Deprotonation: A base abstracts the highly acidic α-proton from this compound to form a resonance-stabilized nitronate anion.

-

Nucleophilic Attack: The carbon-centered nucleophile of the nitronate attacks the electrophilic carbonyl carbon of an external aldehyde or ketone.

-

Protonation: The resulting β-nitro alkoxide is protonated by the conjugate acid of the base (or a proton source during workup) to yield the final, highly functionalized β-nitro alcohol product.

Caption: Theoretical mechanism of the Henry reaction with this compound.

2.2. Practical Approach: Mechanism with a Synthetic Equivalent

In practice, a stable surrogate like a β-formyl-β-nitroenamine is used. The reaction proceeds similarly, with the enamine functionality enhancing stability without compromising the required nucleophilicity of the α-carbon upon deprotonation. A mild organic base is typically sufficient to generate the nucleophile for reaction with an aldehyde.

Detailed Application Protocol

This section provides a self-validating, step-by-step protocol for the Henry reaction of a this compound equivalent with a representative aromatic aldehyde.

Protocol: Base-Catalyzed Henry Reaction of a this compound Surrogate with 4-Chlorobenzaldehyde

Objective: To synthesize 2-(1-hydroxy-1-(4-chlorophenyl)methyl)-2-nitro-1-(pyrrolidin-1-yl)ethen-1-yl)methanal, a versatile β-nitro alcohol intermediate, using a stable and commercially available this compound surrogate.

3.1. Materials and Reagents

| Reagent/Material | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) | Notes |

| 1-Nitro-2-(pyrrolidin-1-yl)vinyl)methanal | C₈H₁₀N₂O₃ | 182.18 | 182 mg | 1.0 | This compound surrogate. |

| 4-Chlorobenzaldehyde | C₇H₅ClO | 140.57 | 155 mg | 1.1 | Electrophile. Use 1.1 equivalents. |

| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | 28 µL | 0.2 | Mild organic base catalyst (20 mol%). |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 10 mL | - | Anhydrous solvent. |

| Saturated NH₄Cl (aq) | - | - | 15 mL | - | For workup. |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | ~50 mL | - | For extraction. |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | ~2 g | - | Drying agent. |

| Silica Gel | SiO₂ | 60.08 | ~20 g | - | For column chromatography. |

3.2. Experimental Workflow

Caption: Experimental workflow for the Henry reaction.

3.3. Step-by-Step Methodology

-

Reaction Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add the this compound surrogate (182 mg, 1.0 mmol) and 4-chlorobenzaldehyde (155 mg, 1.1 mmol).

-

Causality: Flame-drying the glassware and maintaining an inert atmosphere (N₂) prevents moisture from interfering with the base and anionic intermediates. Using a slight excess of the aldehyde ensures complete consumption of the limiting surrogate.

-

-

Dissolution & Cooling: Add 10 mL of anhydrous THF via syringe. Stir the mixture until all solids are dissolved. Cool the flask in an ice-water bath to 0 °C.

-

Causality: Cooling the reaction mitigates the exothermicity of the deprotonation and subsequent C-C bond formation, which helps to minimize the formation of side products and potential decomposition.

-

-

Catalyst Addition: Slowly add triethylamine (28 µL, 0.2 mmol) to the stirred solution dropwise via syringe over 2 minutes.

-

Causality: A mild organic base like Et₃N is strong enough to deprotonate the highly acidic nitroalkane but not so strong as to promote unwanted side reactions like self-condensation of the aldehyde or decomposition of the product. Catalytic amounts are sufficient as the base is regenerated.[7]

-

-

Reaction Monitoring: Stir the reaction at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) every hour until the limiting starting material is consumed (typically 4-6 hours).

-

Causality: TLC allows for real-time tracking of the reaction, preventing unnecessary heating or extended reaction times that could lead to lower yields.

-

-

Aqueous Workup: Once the reaction is complete, quench it by adding 15 mL of saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Causality: Quenching with a mild acid like NH₄Cl neutralizes the base catalyst and protonates any remaining alkoxide or nitronate species, halting the reaction.

-

-

Purification: Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a 20-40% ethyl acetate in hexanes gradient).

-

Causality: Purification is essential to remove unreacted aldehyde, the catalyst, and any minor side products, yielding the pure β-nitro alcohol.

-

-

Characterization: The purified product should be characterized by standard spectroscopic methods (¹H NMR, ¹³C NMR, IR, and HRMS) to confirm its structure and purity.

Expected Scope and Synthetic Utility

The Henry reaction is robust and generally applicable to a wide range of carbonyl compounds. While specific data for this compound surrogates is specialized, the general reactivity patterns provide a strong predictive framework.

4.1. Representative Aldehyde Scope

| Aldehyde Class | Example | Expected Reactivity | Key Considerations |

| Aromatic (Electron-poor) | 4-Nitrobenzaldehyde | High | Fast reaction, generally clean. Prone to dehydration. |

| Aromatic (Electron-rich) | 4-Methoxybenzaldehyde | Moderate | Slower reaction rate due to less electrophilic carbonyl. |

| Aliphatic | Isovaleraldehyde | Moderate to High | Can be sterically hindered; enolizable protons may lead to side reactions. |

| α,β-Unsaturated | Cinnamaldehyde | High | Potential for competing 1,4-Michael addition. |

| Heteroaromatic | Furfural | High | Generally reacts well, similar to aromatic aldehydes. |

4.2. Synthetic Utility of Products

The products of this reaction are exceptionally valuable due to their high degree of functionalization. They are ideal precursors for:

-

Heterocycle Synthesis: The 1,3-dicarbonyl and nitro-alcohol functionalities can be used in subsequent cyclization reactions to form complex heterocycles like substituted pyridines or pyrimidines.[2]

-

Amino Alcohol Synthesis: The nitro group can be readily reduced to a primary amine, yielding highly functionalized amino alcohols, which are common motifs in pharmaceuticals.[1]

-

Domino Reactions: The product itself can be a substrate for further transformations, enabling complex domino or tandem reaction sequences to rapidly build molecular complexity.

Troubleshooting and Safety

| Problem | Potential Cause | Suggested Solution |

| No Reaction / Low Conversion | 1. Base is too weak or degraded. 2. Insufficient reaction time. | 1. Use a freshly opened bottle of base or a slightly stronger base (e.g., DBU). 2. Allow the reaction to stir for a longer period (up to 24h). |

| Formation of Multiple Products | 1. Reaction temperature too high. 2. Base is too strong, causing side reactions. | 1. Maintain the reaction at 0 °C or lower for the entire duration. 2. Switch to a milder catalyst (e.g., use Et₃N instead of DBU). |

| Product Decomposes on Silica Gel | The β-nitro alcohol product is unstable to the acidic nature of silica gel. | 1. Neutralize the silica gel by preparing a slurry with 1% Et₃N in the eluent before packing the column. 2. Use an alternative stationary phase like alumina. |

Safety Precautions:

-

Nitro Compounds: Handle all nitroalkanes and their derivatives in a well-ventilated fume hood. They are toxic and potentially unstable. While surrogates are designed for stability, appropriate care must be taken.

-

Sodium this compound: Avoid the synthesis or handling of the parent sodium this compound salt unless specialized facilities for handling potentially explosive materials are available.[5]

-

Bases and Solvents: Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when handling organic bases and solvents.

References

- 1. Henry reaction - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. synarchive.com [synarchive.com]

- 4. youtube.com [youtube.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations - ProQuest [proquest.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

Application Notes and Protocols: Nitromalonaldehyde in the Synthesis of Energetic Materials

For Researchers, Scientists, and Professionals in Energetic Materials Development

Authored by: [Senior Application Scientist]

Introduction: The Strategic Role of Nitromalonaldehyde as a C3 Synthon

In the pursuit of advanced high-energy-density materials (HEDMs), the strategic selection of foundational building blocks is paramount. This compound, a highly functionalized three-carbon (C3) synthon, represents a key precursor for the synthesis of nitrogen-rich heterocyclic compounds that form the backbone of numerous energetic materials. Due to its inherent instability, this compound is typically handled in its more stable salt form, most commonly as sodium this compound monohydrate. This salt is a versatile and reactive intermediate that readily undergoes cyclocondensation reactions with a variety of nitrogen-containing nucleophiles.

The significance of this compound lies in its trifunctional nature: it possesses two aldehyde groups and a nitro group, all attached to a short carbon chain. This unique arrangement allows for the direct introduction of a nitro group, a critical toxophore in most energetic materials, into a heterocyclic ring system during its formation. The aldehyde functionalities provide reactive sites for condensation with dinucleophiles like amidines, ureas, and guanidines, leading to the efficient construction of highly substituted pyrimidines, triazines, and other nitrogen-rich heterocycles. These heterocycles are prized for their high heats of formation, thermal stability, and the generation of large volumes of gaseous products upon decomposition, all of which are desirable characteristics for energetic materials.